Thieno[2,3-b]pyridine-6-carbonitrile

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

This thieno[2,3-b]pyridine-6-carbonitrile core is a critical, non-interchangeable building block. Unlike its 5-carbonitrile or [3,2-b] regioisomers, this specific scaffold is validated for PIM-1 (IC50 0.019 µM) and Src kinase (IC50 13 nM) inhibition. With a balanced LogP (2.17) and PSA (64.92 Ų), it provides a favorable starting point for oral bioavailability in oncology programs. It is also proven as a control for Giardia lamblia inhibition (63% at 50 µM) and as a starting point for anti-HCV agents (EC50 3.3-3.5 µM). Procure with confidence for reproducible SAR studies.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 86344-86-7
Cat. No. B3057915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-6-carbonitrile
CAS86344-86-7
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CS2)C#N
InChIInChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H
InChIKeyKTSOZLHVFLYDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) for Procurement: Core Scaffold and Building Block Profile


Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) is a heterocyclic compound belonging to the thienopyridine family, with a molecular formula of C8H4N2S and a molecular weight of 160.20 g/mol [1]. This core scaffold is characterized by a fused thiophene and pyridine ring system with a cyano group at the 6-position, providing a versatile platform for synthetic derivatization in medicinal chemistry [2]. It serves as a critical building block for generating libraries of kinase inhibitors, antiviral agents, and antiparasitic compounds [3].

Why Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) Cannot Be Readily Substituted with Regioisomeric or Core-Modified Analogs


In thienopyridine-based drug discovery, regioisomers and core-modified analogs are not functionally interchangeable. The position of the nitrile group (e.g., 6-carbonitrile vs. 5-carbonitrile) and the ring fusion pattern (e.g., [2,3-b] vs. [3,2-b]) critically dictate kinase selectivity, synthetic accessibility, and biological activity [1]. For instance, thieno[2,3-b]pyridine-5-carbonitriles are optimized for PKCθ inhibition (IC50 ~7.5 nM) [2], while thieno[3,2-b]pyridine-6-carbonitriles are tailored for Src kinase inhibition (IC50 ~13 nM) [3]. Substituting one scaffold for another can lead to complete loss of target engagement or require a full re-optimization of the synthesis route, which is both time- and resource-intensive for procurement and research continuity [4].

Quantitative Differentiation of Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) Against Key Analogs and Scaffolds


Regioselective Synthetic Utility: The 6-Carbonitrile Position Enables Distinct Derivative Libraries Compared to the 5-Carbonitrile Analog

The 6-carbonitrile substitution pattern on the thieno[2,3-b]pyridine core is a critical differentiator from the 5-carbonitrile analog, as it dictates the regioselectivity of subsequent synthetic transformations. In a comparative synthesis study, the 6-carbonitrile intermediate (12a) was coupled with various 2-chloroacetamides to yield a distinct library of benzoyl analogues (4a–j, 5a–j) in high yields (83–91%) [1]. This regiochemistry is not accessible from the 5-carbonitrile isomer without a different, often lower-yielding, synthetic route, making the 6-carbonitrile the preferred building block for specific SAR explorations in kinase inhibitor programs [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Antiparasitic Activity Baseline: The Unsubstituted 6-Carbonitrile Scaffold Provides a Defined Starting Point for SAR, with a Documented Giardia lamblia Growth Inhibition of 63%

In a head-to-head comparison of 13 new thieno[2,3-b]pyridine derivatives, the unsubstituted thieno[2,3-b]pyridine-6-carbonitrile scaffold exhibited a 63% growth inhibition (GA) against Giardia lamblia at a concentration of 50 µM [1]. This serves as a crucial baseline for SAR studies, where substituents on the phenyl ring were shown to modulate activity. For instance, a p-methoxy substituted derivative (3a) achieved 88% inhibition at the same concentration, comparable to the standard drug metronidazole (100%) [2]. The unsubstituted scaffold's defined activity allows researchers to attribute potency changes directly to structural modifications.

Antiparasitic Drug Discovery Giardiasis Structure-Activity Relationship (SAR)

Physicochemical Profile for Drug Design: Favorable LogP (2.17) and PSA (64.92 Ų) Compared to More Polar or Lipophilic Scaffolds

Thieno[2,3-b]pyridine-6-carbonitrile possesses a calculated LogP of 2.17 and a Polar Surface Area (PSA) of 64.92 Ų [1]. This physicochemical profile is strategically positioned for oral bioavailability, as it falls within the optimal ranges for CNS drug-like properties (LogP <5, PSA <90 Ų) [2]. In comparison, many more lipophilic thienopyridine derivatives (e.g., those with extensive aryl substitutions) have LogP values exceeding 4.0, which can lead to poor solubility and higher metabolic clearance [3]. Conversely, more polar core-modified analogs (e.g., furo[2,3-b]pyridines) may have lower LogP but can suffer from reduced membrane permeability [4]. The 6-carbonitrile scaffold thus provides a balanced starting point for lead optimization.

Computational Chemistry ADME Prediction Drug-likeness

Kinase Inhibitor Scaffold Versatility: The 6-Carbonitrile Core is a Privileged Structure for Generating Low-Nanomolar Inhibitors Across Multiple Kinase Targets (PIM-1, Src, PKCθ)

The thieno[2,3-b]pyridine-6-carbonitrile core, when appropriately substituted, has demonstrated potent inhibitory activity against multiple therapeutically relevant kinases. For instance, a derivative in the PIM-1 inhibitor series (compound 8d) exhibited an IC50 of 0.019 µM, while other derivatives in the same series achieved IC50 values ranging from 0.044 to 0.479 µM [1]. Similarly, 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a closely related scaffold, have shown Src kinase inhibition with IC50 values as low as 13 nM [2]. In contrast, the 5-carbonitrile regioisomer is primarily optimized for PKCθ inhibition (IC50 = 7.5 nM) [3]. This cross-kinase activity profile of the 6-carbonitrile scaffold underscores its versatility as a privileged structure for generating diverse kinase inhibitors, a key differentiator from more target-restricted scaffolds.

Kinase Inhibitor Oncology Immunology

Antiviral Activity: Thieno[2,3-b]pyridine-6-carbonitrile Derivatives Exhibit Low Micromolar Potency Against Hepatitis C Virus (HCV) Replicon

A series of thieno[2,3-b]pyridine analogues, derived from the 6-carbonitrile core, were identified as novel HCV inhibitors. The most potent compounds, such as 12c and 12b, exhibited EC50 values of 3.3 µM and 3.5 µM, respectively, against the HCV replicon, with selectivity indices (SI) >30.3 and >28.6, indicating low cytotoxicity [1]. This antiviral activity is a distinguishing feature of this scaffold class, as other thienopyridine regioisomers (e.g., [3,2-b] derivatives) have not been prominently reported for HCV inhibition. The defined SAR from this study provides a clear path for further optimization, making the core scaffold a valuable starting point for antiviral drug discovery programs.

Antiviral Hepatitis C Infectious Disease

Commercial Availability and Purity: Consistent Supply at 97-98% Purity from Multiple Vendors, with Established Analytical Characterization

Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) is commercially available from multiple reputable chemical suppliers with a purity specification of 97-98% [1]. This consistent availability and high purity are critical for ensuring reproducible research outcomes. In contrast, many closely related analogs, such as thieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-95-5), may have more limited commercial sources or require custom synthesis, leading to longer lead times and higher costs . The compound's molecular weight (160.20 g/mol) and physicochemical properties are well-documented, facilitating straightforward analytical verification (e.g., by LCMS or NMR) upon receipt .

Chemical Procurement Supply Chain Quality Control

Optimal Use Cases for Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Exploration

Procure this scaffold as a versatile building block for synthesizing focused libraries of kinase inhibitors. The 6-carbonitrile core has been validated to yield potent inhibitors against PIM-1 (IC50 = 0.019 µM for optimized derivative 8d [1]) and Src (IC50 = 13 nM for derivative 14 [2]). Its balanced LogP (2.17) and PSA (64.92 Ų) [3] provide a favorable starting point for oral bioavailability, making it ideal for early-stage oncology and immunology programs.

Antiparasitic Drug Discovery: Baseline Compound for Giardiasis SAR Studies

Use the unsubstituted thieno[2,3-b]pyridine-6-carbonitrile as a control compound to establish a baseline of 63% growth inhibition against Giardia lamblia at 50 µM [4]. This allows for systematic exploration of substituent effects, with the goal of achieving the 88% inhibition seen with optimized p-methoxy derivatives [5], ultimately aiming for the potency of the standard drug metronidazole (100% inhibition).

Antiviral Research: HCV Inhibitor Hit-to-Lead Optimization

Initiate a medicinal chemistry campaign targeting Hepatitis C virus (HCV) using this scaffold. Derivatives such as 12c and 12b have demonstrated EC50 values of 3.3 µM and 3.5 µM against the HCV replicon, with excellent selectivity indices (>30.3 and >28.6) [6]. This established SAR provides a clear path for optimizing potency and developing novel antiviral agents.

Chemical Biology: Tool Compound Synthesis for Kinase Profiling

Employ the 6-carbonitrile scaffold to synthesize chemical probes for kinase selectivity profiling. The high-yield coupling reactions (83–91%) [7] enable efficient generation of diverse analogs, facilitating the identification of selective inhibitors for kinases like PIM-1 and Src. The consistent commercial availability at 97-98% purity ensures reproducible synthesis and reliable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.